ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate
Description
Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate is a heterocyclic compound featuring a fused dioxinoquinoline core substituted with a benzenesulfonyl group at position 8 and a piperidine-3-carboxylate ester moiety at position 7. The dioxinoquinoline scaffold is structurally analogous to bioactive quinoline derivatives, which are known for their pharmacological properties, including antimicrobial and anticancer activities .
Properties
IUPAC Name |
ethyl 1-[8-(benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-2-31-25(28)17-7-6-10-27(16-17)24-19-13-21-22(33-12-11-32-21)14-20(19)26-15-23(24)34(29,30)18-8-4-3-5-9-18/h3-5,8-9,13-15,17H,2,6-7,10-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWPJUHHWSOYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the piperidine moiety. The final step involves esterification to form the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups to the piperidine or quinoline moieties.
Scientific Research Applications
Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: It is used in material sciences for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA or interact with proteins, affecting cellular processes. The piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other ethyl carboxylate derivatives and bicyclic systems. Key analogues include:
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | Ethyl 8-Amino-Dioxine Carboxylate | Aza-Bicyclo[3.2.1]Octane Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~500 (estimated) | ~265 | ~320 |
| LogP | ~3.5 (predicted) | ~1.8 | ~2.9 |
| Solubility | Low in water | Moderate in polar solvents | Low in water |
Biological Activity
Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a piperidine moiety and a quinoline framework, suggesting diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a bicyclic structure formed by a quinoline core fused with a 1,4-dioxino ring. The presence of the benzenesulfonyl group and the piperidine ring enhances its chemical reactivity and biological interactions. The molecular formula for this compound is with a molecular weight of approximately 424.52 g/mol .
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially acting against a range of bacterial strains.
- Antiparasitic Potential : The compound's structural features are reminiscent of known antiparasitic agents. It could be explored for activity against malaria parasites due to its ability to interact with essential kinases involved in the parasite's life cycle .
- Enzyme Inhibition : The compound may inhibit specific kinases, which are critical in various signaling pathways. For instance, studies on related compounds have shown inhibitory effects on plasmodial kinases such as PfGSK3 and PfPK6 .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The quinoline structure may facilitate intercalation into DNA or RNA, disrupting nucleic acid synthesis.
- The piperidine moiety could enhance binding affinity to specific biological targets such as enzymes or receptors involved in disease processes.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds to explore their potential therapeutic roles:
| Compound | Activity | IC50 Values (nM) | Reference |
|---|---|---|---|
| Compound A | PfGSK3 Inhibition | 552 ± 37 | |
| Compound B | PfPK6 Inhibition | 1400 ± 13 | |
| Ethyl Derivative | Nucleophilic Substitution | Not Determined |
These findings indicate that modifications to the core structure can significantly influence biological activity. Further exploration into structure-activity relationships (SAR) is essential for optimizing efficacy.
Case Studies
Case Study 1: Antimalarial Activity Assessment
In vitro studies have demonstrated that derivatives similar to this compound exhibit promising antimalarial activity. For example, compounds targeting PfGSK3 showed potent inhibition at low nanomolar concentrations .
Case Study 2: Enzyme Inhibition Profiles
A series of enzyme inhibition assays revealed that modifications in the piperidine ring can enhance selectivity towards specific kinases. The introduction of various substituents led to improved potency against PfPK6 while maintaining low toxicity profiles in human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
